molecular formula C7H3BrClF3 B14053223 2-Bromo-4-chloro-1-(difluoromethyl)-3-fluorobenzene

2-Bromo-4-chloro-1-(difluoromethyl)-3-fluorobenzene

Cat. No.: B14053223
M. Wt: 259.45 g/mol
InChI Key: KYBCIJUPXLBSGL-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-(difluoromethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H2BrClF3. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-1-(difluoromethyl)-3-fluorobenzene typically involves halogenation reactions. One common method is the bromination of 4-chloro-1-(difluoromethyl)-3-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-(difluoromethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride are used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-chloro-1-(difluoromethyl)-3-fluorobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-(difluoromethyl)-3-fluorobenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-1-(difluoromethyl)-3-fluorobenzene is unique due to the presence of multiple halogen atoms and a difluoromethyl group, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C7H3BrClF3

Molecular Weight

259.45 g/mol

IUPAC Name

3-bromo-1-chloro-4-(difluoromethyl)-2-fluorobenzene

InChI

InChI=1S/C7H3BrClF3/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,7H

InChI Key

KYBCIJUPXLBSGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)Br)F)Cl

Origin of Product

United States

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